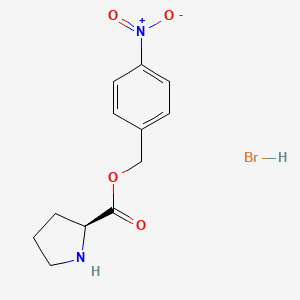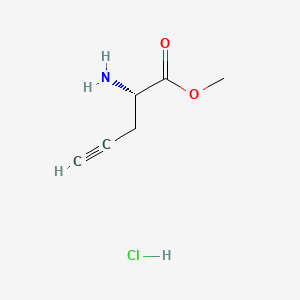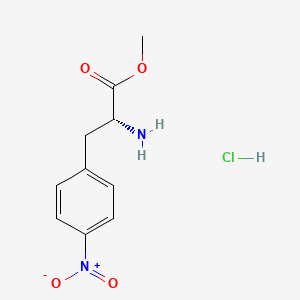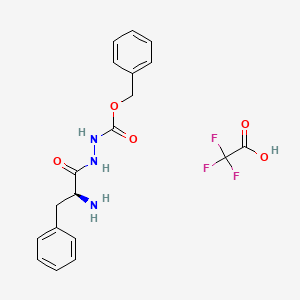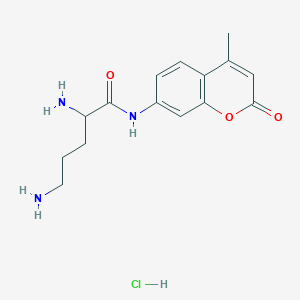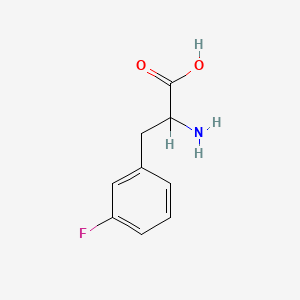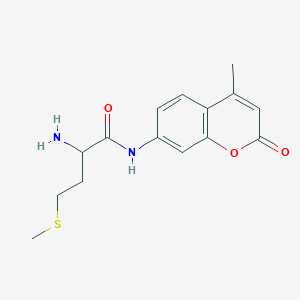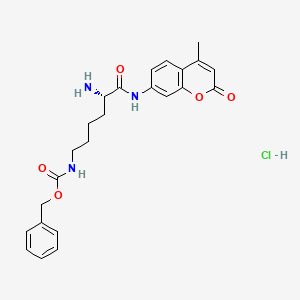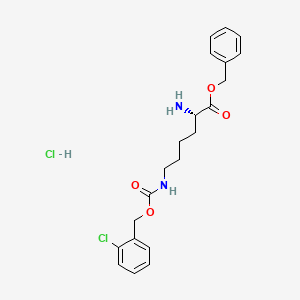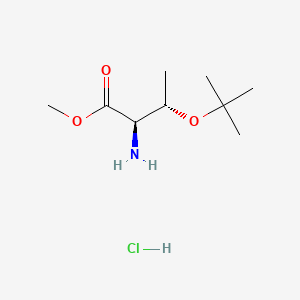
H-D-Thr(tBu)-OMe.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-D-Thr(tBu)-OMe.HCl, also known as 1,1-dithia-2-thiabutane-1-yl O-methyl hydrochloride, is a small molecule compound with potential applications in scientific research. It is a chiral molecule with a dithiabutane-substituted threonine backbone. This compound has been studied extensively due to its potential applications in medicinal chemistry, drug discovery, and biochemistry.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for H-D-Thr(tBu)-OMe.HCl involves the protection of the hydroxyl group of threonine, followed by the introduction of a tert-butyl group at the alpha carbon and subsequent deprotection of the hydroxyl group. The final step involves the formation of the hydrochloride salt of the protected amino acid.
Starting Materials
L-Threonine, tert-Butyl bromoacetate, Methanol, Hydrochloric acid, Diisopropylethylamine, Dichloromethane
Reaction
Protection of the hydroxyl group of threonine using tert-butyldimethylsilyl chloride and diisopropylethylamine in dichloromethane, Introduction of tert-butyl group at the alpha carbon using tert-butyl bromoacetate and potassium carbonate in dimethylformamide, Deprotection of the hydroxyl group using hydrochloric acid in methanol, Formation of the hydrochloride salt of the protected amino acid by addition of hydrochloric acid to the deprotected amino acid in methanol
Applications De Recherche Scientifique
H-D-Thr(tBu)-OMe.HCl has a number of potential applications in scientific research. It has been studied extensively as a potential therapeutic agent for a variety of diseases, including cancer and diabetes. It has also been investigated as a potential drug for the treatment of Alzheimer’s disease. Additionally, this compound has been studied as a potential inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Mécanisme D'action
The exact mechanism of action of H-D-Thr(tBu)-OMe.HCl is not yet fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, this compound may act as an agonist of certain receptors, such as the GABA receptor. This may explain its potential therapeutic effects in the treatment of certain diseases.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of H-D-Thr(tBu)-OMe.HCl have not been extensively studied. However, it is believed to have a range of effects on the body. It is thought to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, it has been studied as a potential therapeutic agent for a variety of diseases, including cancer and diabetes. It has also been investigated as a potential drug for the treatment of Alzheimer’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
H-D-Thr(tBu)-OMe.HCl has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is that it is relatively easy to synthesize. Additionally, it has a wide range of potential applications in scientific research. However, there are some limitations to using this compound in lab experiments. For example, it is not yet fully understood how this compound works in the body, so its effects may not be fully predictable. Additionally, this compound is not widely available, so it can be difficult to obtain for research purposes.
Orientations Futures
There are a number of potential future directions for research on H-D-Thr(tBu)-OMe.HCl. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, further research could be done to develop new synthetic methods for this compound, as well as to develop new applications for this compound in scientific research.
Propriétés
IUPAC Name |
methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3.ClH/c1-6(13-9(2,3)4)7(10)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t6-,7+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHKEUUZUMQSAD-UOERWJHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC)N)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Thr(tBu)-OMe.HCl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

